1-Ethyl-3-isocyanobenzene
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Overview
Description
1-Ethyl-3-isocyanobenzene is an organic compound with the molecular formula C9H9N and a molecular weight of 131.17 g/mol It is characterized by the presence of an ethyl group attached to the benzene ring and an isocyanide functional group
Preparation Methods
1-Ethyl-3-isocyanobenzene can be synthesized through several methods. One common approach involves the reaction of 3-ethylbenzylamine with chloroform and potassium hydroxide, resulting in the formation of the isocyanide group . The reaction is typically carried out under reflux conditions with toluene as the solvent. Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Ethyl-3-isocyanobenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding isocyanates using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the isocyanide group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The isocyanide group can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Common reagents and conditions for these reactions include mild temperatures and solvents like dichloromethane or ethanol. Major products formed from these reactions include isocyanates, amines, and substituted benzene derivatives .
Scientific Research Applications
1-Ethyl-3-isocyanobenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through multicomponent reactions.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1-Ethyl-3-isocyanobenzene exerts its effects involves interactions with various molecular targets. The isocyanide group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential biological activities, including enzyme inhibition and antimicrobial effects .
Comparison with Similar Compounds
1-Ethyl-3-isocyanobenzene can be compared with other isocyanobenzene derivatives, such as:
1-Methyl-3-isocyanobenzene: Similar structure but with a methyl group instead of an ethyl group.
1-Propyl-3-isocyanobenzene: Contains a propyl group, leading to different physical and chemical properties.
1-Isopropyl-3-isocyanobenzene: Features an isopropyl group, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific reactivity profile and the balance between its hydrophobic ethyl group and the highly reactive isocyanide group .
Properties
IUPAC Name |
1-ethyl-3-isocyanobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-3-8-5-4-6-9(7-8)10-2/h4-7H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFOVTNKDTZQAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)[N+]#[C-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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